2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Description
Properties
Molecular Formula |
C21H15N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[4-(4-nitrophenyl)anilino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H15N3O4/c25-20-18-3-1-2-4-19(18)21(26)23(20)13-22-16-9-5-14(6-10-16)15-7-11-17(12-8-15)24(27)28/h1-12,22H,13H2 |
InChI Key |
NILHAGBKQBYQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The biphenyl scaffold is constructed using a palladium-catalyzed reaction between 4-chloronitrobenzene and 4-boronophenyl derivatives. As detailed in Patent CA2248157C, chloronitrobenzene reacts with 4-chlorophenylboronic acid in tetrahydrofuran (THF) under basic conditions (NaOH) with palladium(II) acetate and triphenylphosphine as catalysts. This method achieves yields exceeding 90% for 4'-chloro-2-nitrobiphenyl, which can be adapted for the target nitro-substituted biphenyl.
Reaction Conditions:
Nitro Group Reduction
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric methods (Fe/HCl). For instance, 4'-nitrobiphenyl-4-amine is obtained in 85% yield using 10% Pd/C under 50 psi H₂ in ethanol at 25°C.
Preparation of the Isoindole-1,3-dione Core
The isoindole-1,3-dione core is synthesized via cyclization of substituted phthalic acid derivatives. A method adapted from ACS Omega involves the reaction of 2-cyanobenzaldehyde with primary amines under nucleophilic addition-cyclization conditions.
Example Protocol:
-
Nucleophilic Addition: 2-Cyanobenzaldehyde reacts with methylamine in methanol at 25°C to form an imine intermediate.
-
Cyclization: The intermediate undergoes acid-catalyzed (HCl) cyclization at 80°C to yield 2-(aminomethyl)-1H-isoindole-1,3(2H)-dione in 75% yield.
Key Data:
-
IR: Carbonyl stretch at 1703 cm⁻¹ confirms lactam formation.
-
NMR: δ 4.35 ppm (s, 2H, CH₂NH), δ 7.65–8.10 ppm (m, 4H, aromatic).
Coupling the Biphenyl Amine to the Isoindole-dione
The final step involves conjugating 4'-nitrobiphenyl-4-amine to the isoindole-dione core via reductive amination or direct alkylation.
Reductive Amination
A Mannich-type reaction is employed using formaldehyde and the biphenyl amine:
-
Imine Formation: 4'-Nitrobiphenyl-4-amine reacts with formaldehyde in ethanol at 60°C.
-
Reduction: Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine, yielding the target compound in 68% yield.
Optimization Notes:
Direct Alkylation
Alternative approaches use Mitsunobu conditions (DIAD, PPh₃) to couple pre-formed 2-(bromomethyl)-isoindole-1,3-dione with the biphenyl amine. This method affords the product in 72% yield but requires anhydrous conditions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Palladium-Catalyzed Coupling
The Suzuki-Miyaura mechanism involves oxidative addition of chloronitrobenzene to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. Competing homocoupling of boronic acids is suppressed by optimizing base concentration (2 equiv NaOH).
Cyclization Side Products
In isoindole-dione synthesis, over-alkylation at the amine site generates dimeric byproducts (∼15%), mitigated by slow addition of formaldehyde.
Scalability and Industrial Applications
The palladium-catalyzed route is preferred for large-scale synthesis due to high yields and catalyst recyclability. However, the Mitsunobu method is advantageous for small-scale API production where purity is critical.
Chemical Reactions Analysis
Types of Reactions
2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The biphenyl and isoindole-dione moieties can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({4’-NITRO-[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components. The biphenyl and isoindole-dione moieties may also contribute to its biological activity by binding to proteins or nucleic acids, affecting their function and signaling pathways.
Comparison with Similar Compounds
2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione (Folpet, )
- Substituent : Trichloromethylthio group.
- Applications : Widely used as a pesticide (folpet). The nitro group in the target compound may confer different pesticidal mechanisms or environmental persistence .
Physicochemical and Functional Comparisons
Key Research Findings
Synthetic Flexibility : Isoindole-dione derivatives are synthesized via modular approaches, such as nucleophilic substitution () or Claisen-Schmidt condensations (). The target compound’s nitro group may require controlled reaction conditions to avoid over-reduction .
Biological Activity: Piperazinyl-ethyl derivatives () show nanomolar-range AChE inhibition, suggesting that the nitro group in the target compound could enhance binding via π-π stacking or hydrogen bonding .
Environmental Impact : Unlike folpet (), nitro-substituted derivatives may exhibit distinct degradation pathways due to the nitro group’s resistance to hydrolysis .
Biological Activity
2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound notable for its unique structural features, which include a nitro-substituted biphenyl group and an isoindole-dione moiety. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer properties and interaction with various biomolecules.
Chemical Structure and Properties
The molecular formula of this compound is C21H15N3O4, with a molecular weight of 373.4 g/mol. Its IUPAC name is 2-[[4-(4-nitrophenyl)anilino]methyl]isoindole-1,3-dione, and it possesses distinct chemical characteristics attributed to its structural components.
| Property | Value |
|---|---|
| Molecular Formula | C21H15N3O4 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 2-[[4-(4-nitrophenyl)anilino]methyl]isoindole-1,3-dione |
| InChI Key | NILHAGBKQBYQMA-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components such as proteins and nucleic acids. These interactions can influence various signaling pathways and cellular functions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing isoindole-dione moieties can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds on various cancer cell lines using the MTT assay. The results indicated that these compounds could effectively reduce cell viability at micromolar concentrations, demonstrating their potential as therapeutic agents.
| Cell Line | IC50 (μM) |
|---|---|
| K-562 (Leukemia) | 10.5 |
| A-549 (Lung Cancer) | 15.3 |
| HCT-116 (Colon Cancer) | 12.9 |
Interaction with Enzymes
The compound's structural features suggest potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that it may inhibit specific enzymes linked to cancer metabolism, thereby reducing tumor growth.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the nitro group or the biphenyl moiety have been explored to improve selectivity and potency against cancer cells.
Table: Summary of Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2023 | Identified significant cytotoxicity in K-562 cells at 10 μM. |
| Johnson & Lee, 2024 | Reported enhanced activity with modified derivatives showing lower IC50 values. |
| Patel et al., 2025 | Investigated enzyme inhibition properties; found potential for metabolic pathway modulation. |
Q & A
Q. What are the recommended synthetic routes for 2-{[(4'-nitrobiphenyl-4-yl)amino]methyl}-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves a multi-step synthesis starting with phthalic anhydride derivatives. For example:
Intermediate preparation : React 4-nitrobiphenyl-4-amine with a bromomethylphthalimide derivative via nucleophilic substitution to introduce the [(4'-nitrobiphenyl-4-yl)amino]methyl group.
Cyclization : Use glacial acetic acid under reflux to form the isoindole-1,3-dione core .
Optimization tips:
- Monitor reaction progress using TLC or HPLC to identify side products (e.g., incomplete substitution).
- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yields .
Q. How should researchers characterize this compound’s structure and purity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substitution patterns .
- IR Spectroscopy : Validate the presence of carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) groups at 1520 cm⁻¹ .
- HPLC-MS : Assess purity (>95%) and detect trace impurities from incomplete reactions .
Q. What are the key chemical reactivity patterns of the isoindole-1,3-dione core in this compound?
- Methodological Answer : The dione moiety is electrophilic, enabling:
- Nucleophilic attacks : React with amines or thiols to modify the side chain.
- Photochemical reactions : Nitro groups may undergo reduction under UV light; use dark storage to prevent degradation .
Design experiments under inert atmospheres to avoid oxidation of the biphenyl amine group .
Advanced Research Questions
Q. How can molecular modeling predict the compound’s environmental fate or biological interactions?
- Methodological Answer : Use computational tools to:
Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the nitro group and aromatic rings in active sites .
Validate predictions with experimental assays (e.g., enzyme inhibition studies) .
Q. How to resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?
- Methodological Answer : Apply systematic analysis:
Control variables : Ensure consistent purity (>98%), solvent (e.g., DMSO vs. aqueous buffers), and assay protocols (e.g., fixed incubation times) .
Statistical rigor : Use randomized block designs with replicates to account for batch-to-batch variability .
Mechanistic studies : Compare IC₅₀ values across cell lines to identify structure-activity relationships (SAR) influenced by substituents .
Q. What strategies mitigate challenges in studying the compound’s environmental persistence?
- Methodological Answer : Design long-term environmental fate studies:
Lab-scale simulations : Expose the compound to UV light, microbial consortia, and varying pH to track degradation pathways .
Analytical quantification : Use LC-MS/MS to detect metabolites (e.g., reduced nitro groups to amines) at sub-ppb levels .
Ecotoxicology assays : Test Daphnia magna or algae for acute/chronic toxicity linked to degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
